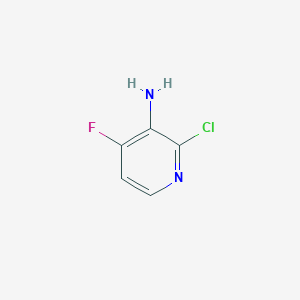

2-氯-4-氟吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-fluoropyridin-3-amine is a compound that belongs to the class of organic compounds known as aminopyridines. These compounds contain an amine group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of chlorine and fluorine substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of aminopyridine derivatives, including those similar to 2-chloro-4-fluoropyridin-3-amine, can be achieved through nucleophilic substitution reactions. For instance, an efficient method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been developed, which uses acetamidine hydrochloride as an ammonia source and proceeds under catalyst-free conditions, offering high yield and chemoselectivity . Additionally, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, which can be further functionalized to create a variety of substituted pyridines .

Molecular Structure Analysis

The molecular structure of compounds related to 2-chloro-4-fluoropyridin-3-amine has been studied using various analytical techniques. For example, the conformational analysis and crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was characterized by NMR and X-ray crystallography, revealing that the solid and solution conformations are similar .

Chemical Reactions Analysis

Chemoselective functionalization of halogenated pyridines is a key aspect of their chemical reactivity. For example, 5-bromo-2-chloro-3-fluoropyridine has been selectively aminated under various conditions, demonstrating the ability to selectively substitute different halogen positions . Furthermore, 2-chloro-3-cyanopyridines have been shown to react with a range of amines to yield 2-aminopyridines, indicating the versatility of chloropyridines in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their substituents. The presence of halogens can affect the compound's thermal stability, phase transitions, and polymorphism. For instance, the thermal stability and phase transitions of a related fluorinated compound were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which suggested that the compound crystallizes into one crystalline form with a specific melting point . The introduction of different substituents can also lead to the formation of by-products, which can be transformed into the desired product with high yield and purity, as seen in the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol .

科学研究应用

选择性官能化

对卤代吡啶的选择性官能化,包括类似于2-氯-4-氟吡啶-3-胺的化合物,是一个重要的研究领域。例如,Stroup等人(2007年)展示了对5-溴-2-氯-3-氟吡啶的选择性胺化,揭示了溴代物取代、选择性反转和SNAr条件下二卤代加合物形成的见解(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

合成和反应机制

对各种吡啶衍生物的合成进行了广泛研究,包括结构与2-氯-4-氟吡啶-3-胺类似的化合物。Hand和Baker(1989年)探讨了2-氯和2-氨基-5-氟吡啶的合成,提供了有关这些化合物的反应机制和产率的见解(Hand & Baker, 1989)。同样,Marsais等人(1988年)研究了4-卤吡啶的定向锂化,揭示了区域选择性和合成中的应用(Marsais, Trécourt, Breant, & Quéguiner, 1988)。

酰胺甲基化和胺化

对氯-氟吡啶的酰胺甲基化研究,如4-氯-3-氟吡啶,提供了有关区域选择性合成过程的见解。Papaioannou等人(2020年)描述了从4-氯-3-氟吡啶出发产生2-酰胺基吡啶的方法(Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020)。此外,Li等人(2018年)开发了一种高效无催化剂方法,从2-氟吡啶合成2-氨基吡啶衍生物,突出了高产率和选择性(Li, Huang, Liao, Shao, & Chen, 2018)。

动力学和催化

对涉及卤代吡啶的反应动力学的研究,如类似于2-氯-4-氟吡啶-3-胺的化合物,有助于理解反应动力学和催化作用。Brewis等人(1974年)探讨了取代α-卤代吡啶与苯胺反应的动力学,提供了有关碱性催化剂和溶剂效应影响的见解(Brewis, Chapman, Paine, Shorter, & Wright, 1974)。

安全和危害

未来方向

Potential future directions for research on 2-Chloro-4-fluoropyridin-3-amine include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent.

Relevant Papers Several papers have been published on the synthesis and application of pyridine derivatives, including 2-Chloro-4-fluoropyridin-3-amine . These papers provide valuable insights into the properties and potential applications of this compound .

作用机制

Target of Action

It is known that the compound can act as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Mode of Action

2-Chloro-4-fluoropyridin-3-amine interacts with its targets through its amine group and halogen atoms. The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The halogen atoms, on the other hand, can act as electrophiles, participating in various chemical reactions .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that 2-Chloro-4-fluoropyridin-3-amine may have good bioavailability.

Result of Action

Given its chemical properties, it is likely that the compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds .

属性

IUPAC Name |

2-chloro-4-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTHNNGQWKYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)